molecular formula C14H18F3N3O3 B4555441 4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid

4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid

Cat. No.: B4555441
M. Wt: 333.31 g/mol
InChI Key: JXSZMMXEICKDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H18F3N3O3 and its molecular weight is 333.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.13002593 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo various organic reactions, including:

    • Oxidation: Potentially with agents like potassium permanganate, producing carboxylic acids or other oxidized products.

    • Reduction: Typically using hydrogenation conditions with catalysts like palladium to reduce double bonds or nitro groups.

    • Substitution: Nucleophilic or electrophilic substitution reactions, modifying specific functional groups.

  • Common Reagents and Conditions

    • Oxidation: Potassium permanganate in acidic conditions.

    • Reduction: Hydrogen gas in the presence of a palladium catalyst.

    • Substitution: Organometallic reagents like Grignard reagents for nucleophilic addition.

  • Major Products: : These reactions produce various derivatives, such as different oxo-forms or alkylated versions, depending on the specific reaction and reagents used.

Scientific Research Applications

  • Chemistry: : Its unique structure allows it to be a building block for synthesizing more complex molecules.

  • Biology: : It can serve as a probe for studying biochemical pathways.

  • Industry: : Used in materials science for developing specialized polymers or as a precursor in the synthesis of advanced materials.

Mechanism of Action

  • Molecular Targets and Pathways: : If this compound has biological activity, its mechanism might involve binding to specific enzymes or receptors, altering their function. This could lead to inhibition or activation of metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

  • Compared to compounds like "5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl" derivatives, this compound's unique aminobutanoic acid component adds functionality, potentially increasing its versatility in applications.

  • Similar Compounds: : Other pyrazole derivatives with trifluoromethyl and cyclopropyl groups, but without the aminobutanoic acid moiety, which might limit their application range.

Properties

IUPAC Name

4-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O3/c15-14(16,17)11-8-10(9-2-3-9)20(19-11)7-1-6-18-12(21)4-5-13(22)23/h8-9H,1-7H2,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSZMMXEICKDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCCNC(=O)CCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid
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4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.